molecular formula C₂₅H₃₆O₆ B1144756 (-)-Erinacin A CAS No. 180854-04-0

(-)-Erinacin A

Numéro de catalogue: B1144756
Numéro CAS: 180854-04-0
Poids moléculaire: 432.55
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Erinacin A is a natural compound isolated from the fruiting bodies of the Hericium erinaceus mushroom, commonly known as Lion’s Mane. This compound belongs to the class of cyathane diterpenoids and has garnered significant interest due to its potential neuroprotective and neuroregenerative properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Erinacin A involves several steps, starting from readily available precursors. The key steps include:

    Cyclization Reactions: Formation of the cyathane skeleton through cyclization reactions.

    Oxidation and Reduction: Introduction of hydroxyl groups and other functional groups through selective oxidation and reduction reactions.

    Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as fermentation using genetically modified strains of Hericium erinaceus, are being explored to enhance yield and scalability.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their enhanced biological activities.

Chemistry:

    Synthesis of Derivatives: this compound serves as a precursor for the synthesis of novel cyathane diterpenoid derivatives with potential therapeutic applications.

Biology:

    Neuroprotection: Studies have shown that this compound promotes nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.

    Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Medicine:

    Neurodegenerative Diseases: this compound is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions and memory.

Industry:

    Nutraceuticals: Due to its neuroprotective properties, this compound is being incorporated into dietary supplements aimed at improving brain health.

Mécanisme D'action

(-)-Erinacin A exerts its effects primarily through the modulation of neurotrophic factors. It enhances the synthesis of nerve growth factor by activating specific signaling pathways, including the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. These pathways play a crucial role in neuronal survival, differentiation, and regeneration.

Comparaison Avec Des Composés Similaires

    Erinacine C: Another cyathane diterpenoid with similar neuroprotective properties.

    Hericenone B: A compound isolated from the same mushroom with potential neuroregenerative effects.

    Cyathin A3: A cyathane diterpenoid with anti-inflammatory and neuroprotective activities.

Uniqueness of (-)-Erinacin A: this compound stands out due to its potent ability to induce nerve growth factor synthesis, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structure and specific molecular targets differentiate it from other similar compounds.

Applications De Recherche Scientifique

Neuroprotective Effects

1. Alzheimer’s Disease:
(-)-Erinacin A has been studied for its potential in treating Alzheimer’s disease. Research indicates that it can reduce amyloid beta plaque accumulation, a hallmark of Alzheimer's pathology. In a study involving transgenic mice, oral administration of this compound led to a significant reduction in amyloid burden and increased levels of insulin-degrading enzyme, which is crucial for amyloid clearance .

2. Parkinson’s Disease:
The compound also exhibits neuroprotective properties against dopaminergic neuron degeneration. Studies have shown that this compound can prevent cell death induced by inflammatory factors and promote neurogenesis, making it a candidate for therapeutic strategies against Parkinson's disease .

3. Stroke Recovery:
In models of ischemic stroke, this compound administration resulted in decreased infarct volume and improved neuronal survival. The compound appears to mitigate oxidative stress and inflammation following cerebral ischemia, suggesting its utility in post-stroke recovery .

Anticancer Properties

1. Gastric Cancer:
Recent studies have highlighted the anticancer effects of this compound on gastric cancer cells. It has been shown to induce apoptosis through the activation of caspases and the extrinsic apoptotic pathway, leading to reduced cell viability and invasiveness . Proteomic analyses revealed that this compound treatment alters the expression of proteins involved in cell proliferation and apoptosis, indicating a multifaceted mechanism of action against cancer cells .

2. Colorectal Cancer:
Research has demonstrated that this compound inhibits the growth of colorectal adenocarcinoma cells both in vitro and in vivo. The compound's ability to induce apoptosis and inhibit tumor growth suggests its potential as an alternative therapeutic agent in colorectal cancer treatment .

Clinical Studies

1. Pilot Study on Alzheimer’s Disease:
A clinical trial evaluated the effects of this compound-enriched Hericium erinaceus mycelia on patients with mild Alzheimer's disease. Over 49 weeks, participants receiving the treatment showed significant improvements in cognitive function compared to the placebo group, as measured by various cognitive assessments . The study concluded that this compound is safe and well-tolerated, with promising neurocognitive benefits.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism of ActionKey Findings
Alzheimer’s DiseaseReduces amyloid plaques; increases insulin-degrading enzymeSignificant reduction in amyloid burden; improved cognitive scores in clinical trials
Parkinson’s DiseaseProtects dopaminergic neurons; promotes neurogenesisPrevents cell death from inflammatory factors; potential therapeutic candidate
Stroke RecoveryReduces infarct volume; mitigates oxidative stressImproved neuronal survival; decreased inflammatory response post-ischemia
Gastric CancerInduces apoptosis; alters protein expressionReduced cell viability; activation of apoptotic pathways
Colorectal CancerInhibits tumor growth; induces apoptosisSignificant inhibition of DLD-1 tumor growth in vivo

Propriétés

Numéro CAS

180854-04-0

Formule moléculaire

C₂₅H₃₆O₆

Poids moléculaire

432.55

Synonymes

[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde

Origine du produit

United States
Customer
Q & A

Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?

A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of this compound itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.

Q2: Are there established methods for producing this compound?

A3: One of the provided studies explores the production of this compound through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and this compound yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing this compound production through controlled cultivation techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.